molecular formula C14H13BrN6O B11520118 3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-{[5-(4-bromophenyl)furan-2-yl]methylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11520118
M. Wt: 361.20 g/mol
InChI Key: YZNZXSXYYZMSLQ-CAOOACKPSA-N
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Description

3-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound that features a combination of furan, bromophenyl, hydrazine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazine Formation: The hydrazine moiety is introduced by reacting the bromophenyl furan derivative with hydrazine hydrate under reflux conditions.

    Triazole Ring Formation: The triazole ring is formed through a cyclization reaction involving the hydrazine derivative and an appropriate nitrile or amidine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazine or triazole moieties, potentially leading to the formation of amines or other reduced products.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE exerts its effects depends on its specific application:

    Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or disrupting membrane integrity.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines or blocking specific receptors involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares the triazole and bromophenyl moieties but differs in the presence of a thiol group instead of a furan ring.

    2-{[4-(4-BROMOPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYL-1-ETHANOL: This compound also contains the triazole and bromophenyl moieties but includes a sulfanyl group and an ethanol moiety.

Uniqueness

3-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-5-METHYL-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its combination of furan, bromophenyl, hydrazine, and triazole moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C14H13BrN6O

Molecular Weight

361.20 g/mol

IUPAC Name

3-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C14H13BrN6O/c1-9-18-20-14(21(9)16)19-17-8-12-6-7-13(22-12)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,19,20)/b17-8+

InChI Key

YZNZXSXYYZMSLQ-CAOOACKPSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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